2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2S and its molecular weight is 439.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide represents a novel class of triazole derivatives with potential pharmacological applications. Its structure includes a triazole ring, a pyrrole moiety, and a sulfanyl group, which are known to contribute to various biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C22H20ClN5O2S, with a molecular weight of approximately 453.9 g/mol. The presence of various functional groups allows for diverse interactions in biological systems.
Property | Value |
---|---|
Molecular Formula | C22H20ClN5O2S |
Molecular Weight | 453.9 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to form the desired heterocyclic structures. The process often includes the formation of the triazole and pyrrole rings followed by the introduction of the sulfanyl and acetamide functionalities.
Antimicrobial Activity
Research indicates that compounds containing triazole and acetamide functionalities exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to this compound demonstrate:
- Antibacterial Activity : Various synthesized triazole compounds have shown activity against Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli exhibited minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL, indicating promising antibacterial potential .
- Antitubercular Activity : Some derivatives have also shown efficacy against Mycobacterium tuberculosis, making them candidates for further development in treating tuberculosis .
Enzyme Inhibition
In addition to antimicrobial activity, this compound has been evaluated for its ability to inhibit key enzymes:
- Dihydrofolate Reductase (DHFR) : Compounds similar to this one have demonstrated significant inhibition of DHFR, an enzyme critical for DNA synthesis in bacteria . This inhibition is crucial for the development of antibacterial agents.
- Enoyl Acyl Carrier Protein (ACP) Reductase : This enzyme is another target for antibiotic development, with some triazole derivatives exhibiting strong binding interactions .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Molecular Docking Studies : These studies reveal that the compound binds effectively to active sites of enzymes such as DHFR and enoyl ACP reductase. The binding interactions are facilitated by hydrogen bonds and hydrophobic interactions due to the presence of aromatic rings in its structure .
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Antimicrobial Screening : A series of synthesized triazole derivatives were tested against multiple bacterial strains, showing varying degrees of activity. Compounds with structural similarities demonstrated MIC values comparable to established antibiotics .
- Enzyme Inhibition Studies : Research has documented the inhibitory effects on urease and acetylcholinesterase by related compounds, indicating potential applications in treating infections and neurodegenerative diseases .
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-29-16-10-8-15(9-11-16)23-19(28)14-30-21-25-24-20(17-6-2-3-7-18(17)22)27(21)26-12-4-5-13-26/h2-13H,14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBFSSCUKZTZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.